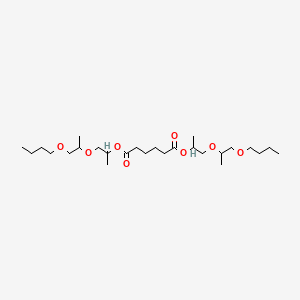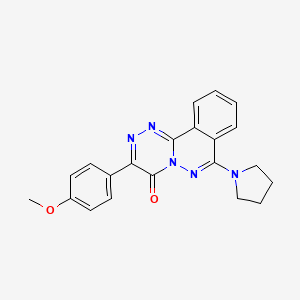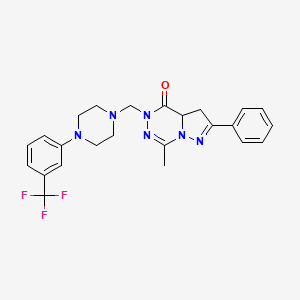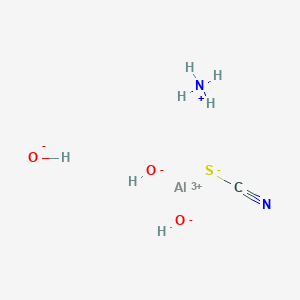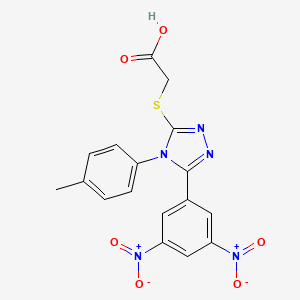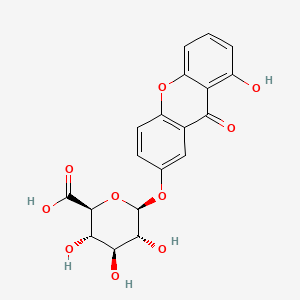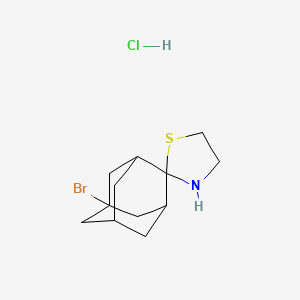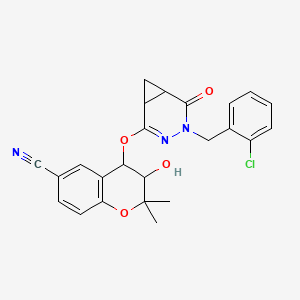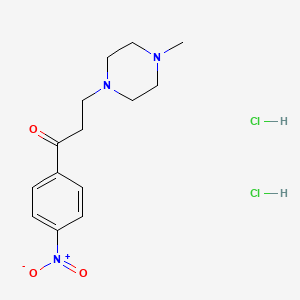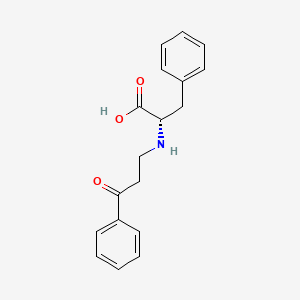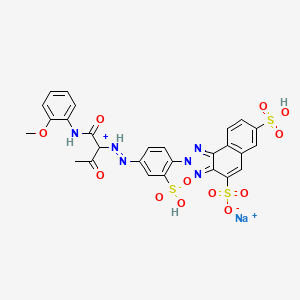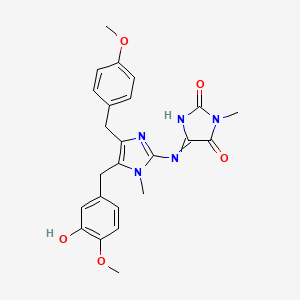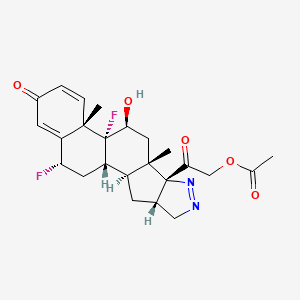
6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is a synthetic corticosteroid with anti-inflammatory properties. It is used in various medical and scientific applications due to its potent activity and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination, hydroxylation, and pyrazole ring formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous processes. The use of advanced technologies such as flow chemistry and automated synthesis can enhance efficiency and scalability. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. Applications include:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating cellular responses to corticosteroids and their effects on gene expression.
Medicine: Developing treatments for inflammatory and autoimmune diseases.
Industry: Formulating pharmaceuticals and evaluating their efficacy and safety.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. Key molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diflorasone 21-Propionate: Another synthetic corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Known for its potent anti-inflammatory activity.
Betamethasone Valerate: Widely used in dermatology for its anti-inflammatory effects.
Uniqueness
6alpha,9-Difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-acetate is unique due to its specific fluorination pattern and pyrazole ring structure, which contribute to its high potency and selectivity in targeting glucocorticoid receptors .
Propriétés
Numéro CAS |
72160-70-4 |
|---|---|
Formule moléculaire |
C24H28F2N2O5 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H28F2N2O5/c1-12(29)33-11-20(32)24-13(10-27-28-24)6-15-16-8-18(25)17-7-14(30)4-5-21(17,2)23(16,26)19(31)9-22(15,24)3/h4-5,7,13,15-16,18-19,31H,6,8-11H2,1-3H3/t13-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
BNBQBCHVWOHHEX-NECMWHKCSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2 |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


